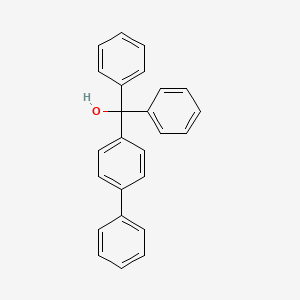![molecular formula C24H22Cl3N5OS B11965731 Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 302902-08-5](/img/structure/B11965731.png)
Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” is a complex organic compound that features a phenylazo group, a thioureido group, and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” likely involves multiple steps, including the formation of the phenylazo group, the thioureido group, and the trichloroethyl group. Typical synthetic routes might include:
Formation of the Phenylazo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.
Formation of the Thioureido Group: This can be synthesized by reacting an isothiocyanate with an amine.
Formation of the Trichloroethyl Group: This can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The trichloroethyl group can be reduced to form a less chlorinated derivative.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce a less chlorinated amine.
Applications De Recherche Scientifique
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylazoaniline: Similar in having a phenylazo group.
Thiourea: Contains a thioureido group.
Trichloroethanol: Contains a trichloroethyl group.
Propriétés
Numéro CAS |
302902-08-5 |
|---|---|
Formule moléculaire |
C24H22Cl3N5OS |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C24H22Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-10,12-15,22H,11,16H2,(H,29,33)(H2,28,30,34) |
Clé InChI |
SEJFJRNDJNHHKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)
![3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965668.png)

![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)




![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)
